N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

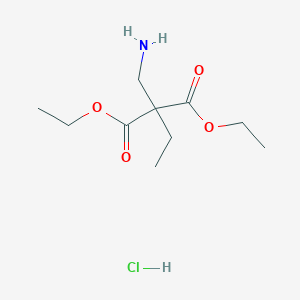

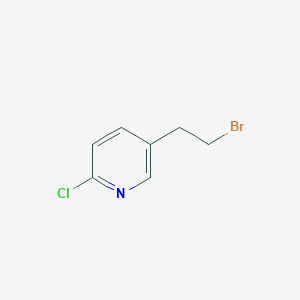

“N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide” is a chemical compound. Based on its name, it likely contains an acetylphenyl group, an isopropylsulfonyl group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a benzene ring (from the “benzamide” part of the name), attached to which is an amide group. The amide nitrogen is likely bonded to another benzene ring (the “4-acetylphenyl” part), which in turn has an acetyl group attached. The “3-(isopropylsulfonyl)” part suggests a sulfonyl group attached to the benzene ring, with an isopropyl group attached to the sulfur .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The study by Fahim and Shalaby (2019) focuses on the synthesis of novel benzenesulfonamide derivatives, including the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives towards various nucleophiles, leading to the formation of novel sulfonamide derivatives. Some of these synthesized compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research demonstrates the chemical versatility and potential therapeutic applications of sulfonamide derivatives in cancer treatment Asmaa M. Fahim, Mona A. Shalaby, 2019.

Anticonvulsant Activity

Robertson et al. (1987) explored the anticonvulsant activity of benzamide derivatives in animal models, revealing their potential as effective treatments for seizures. This work underlines the importance of structural modifications to enhance pharmacological properties, such as the steric hindrance to diminish metabolic N-acetylation, thus improving the compound's stability and efficacy D. Robertson et al., 1987.

Liquid Chromatographic Determination

Dockens, Ravis, and Clark (1987) developed a liquid chromatographic method for determining the concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolites in rat serum and urine. This method facilitates pharmacokinetic studies, essential for understanding the drug's behavior in the body, and underscores the importance of analytical techniques in drug development R. Dockens, W. Ravis, C. Clark, 1987.

Histone Deacetylase Inhibition

Zhou et al. (2008) discovered N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a novel, orally active histone deacetylase inhibitor with significant antitumor activity in vivo. This compound's ability to block cancer cell proliferation and induce apoptosis highlights the therapeutic potential of benzamide derivatives in cancer treatment Nancy Z. Zhou et al., 2008.

Safety And Hazards

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-12(2)24(22,23)17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOUNIZRHVRRCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)

![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)